2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including chloro, fluoro, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline, which undergoes acylation to introduce the acetamide group. Subsequent steps involve the introduction of the furan and thiophene rings through cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of specific solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, the purification process would be streamlined using techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while nucleophilic substitution of the chloro group can result in the corresponding methoxy derivative.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
- 2-(2-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)propionamide
Uniqueness
The unique combination of chloro, fluoro, furan, and thiophene groups in 2-(2-chloro-6-fluorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide distinguishes it from similar compounds
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO2S/c19-15-2-1-3-16(20)14(15)10-18(22)21-8-6-13-4-5-17(24-13)12-7-9-23-11-12/h1-5,7,9,11H,6,8,10H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGNDXRFBKWLCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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